1-Chloro-4-ethyl-2-methoxybenzene
Description
1-Chloro-4-ethyl-2-methoxybenzene (C₉H₁₁ClO, molecular weight 170.64 g/mol) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethyl group at position 4, and a methoxy group at position 2 . The compound is registered under CAS 289039-32-3 and is characterized by its moderate molecular weight and hydrophobic substituents, which influence its solubility and reactivity .
Properties
CAS No. |
289039-32-3 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-4-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 |
InChI Key |
NUUYTSYDMTWFHG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)Cl)OC |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of substituted methoxybenzenes. Key structural analogs include:
Key Observations :
- Electronic Effects : The methoxy group (electron-donating) and chlorine (electron-withdrawing) create competing electronic effects, influencing regioselectivity in electrophilic aromatic substitution .
- Hydrogen Bonding: Unlike 1-methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene, the target compound lacks hydrogen bond donors, reducing its solubility in polar solvents .
Physicochemical Properties and Reactivity
Molecular Weight and Solubility:
- The ethyl group in this compound contributes to a higher molecular weight (~170.64) compared to analogs like 2-chloro-4-methoxy-1-methylbenzene (~156.45). This results in lower water solubility but increased lipophilicity, favoring organic solvent compatibility .
Boiling/Melting Points:
- While direct data are unavailable, the ethyl group’s bulk suggests a higher boiling point than methyl-substituted analogs due to stronger van der Waals interactions.
Reactivity:
- Chlorine Reactivity : The chloro group’s position ortho to methoxy may experience steric protection, reducing susceptibility to nucleophilic displacement compared to para-substituted chlorides .
- Directing Effects : Methoxy (ortho/para-directing) and chlorine (meta-directing) groups create complex regioselectivity patterns in further functionalization .
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